Methylene dithiocyanate

描述

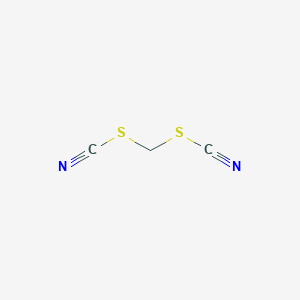

Methylene dithiocyanate is an organic sulfur compound with the chemical formula CH₂(SCN)₂. It appears as a yellow to light orange crystalline solid and is known for its potent biocidal properties. This compound is primarily used as a slimicide in industrial water treatment processes to control the growth of bacteria, fungi, and algae .

准备方法

Synthetic Routes and Reaction Conditions

Methylene dithiocyanate can be synthesized through several methods. One common method involves the reaction of dichloromethane with sodium thiocyanate under pressure. The reaction mixture is heated to a temperature range of 80-100°C, and the resulting product is separated into solid and liquid phases to obtain crude this compound .

Another method involves the reaction of diiodomethane with potassium thiocyanate. This reaction also requires heating and results in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced by reacting methylene bromide with sodium thiocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

化学反应分析

Hydrolysis Reactions

MDT demonstrates pH-dependent hydrolysis behavior with water:

Experimental studies show hydrolysis accelerates under alkaline conditions, with full decomposition occurring within minutes at pH 9. This sensitivity necessitates storage in dry, neutral environments to prevent degradation .

Substitution Reactions

The industrial synthesis of MDT involves nucleophilic substitution, as patented in WO2014167560A1 :

Reaction:

CH₂Br₂ + 2 NaSCN → CH₂(SCN)₂ + 2 NaBr

Optimized Conditions:

-

Solvent: 35% methanol/water mixture

-

Temperature: 75–86°C (reflux)

-

Time: 6–8 hours

-

Yield: 82–85% purity (post-crystallization)

| Parameter | Specification | Impact on Yield |

|---|---|---|

| NaSCN:CH₂Br₂ ratio | 2:1 molar | Maximizes product formation |

| Solvent volume | 107–108 g/100 g NaSCN | Ensures solubility |

| Post-reaction pH | 6.1–6.5 (NaHCO₃ buffer) | Prevents side reactions |

This method minimizes bromide residues (<0.1%) and achieves >99% purity after vacuum drying .

Reactions with Strong Bases and Oxidizers

MDT reacts vigorously under extreme conditions:

Base Interaction:

-

Reagents: NaOH, KOH

-

Observation: Exothermic decomposition, producing sulfides and cyanates.

-

Safety Note: Reaction releases toxic HCN vapors under uncontrolled conditions .

Oxidation:

-

Reagents: H₂O₂, KMnO₄

-

Products: Sulfonic acids (e.g., CH₂(SO₃H)₂) and NOₓ/SOₓ gases.

-

Conditions: Oxidative pathways dominate at elevated temperatures (>80°C) .

Thermal Decomposition

MDT decomposes at temperatures exceeding 110°C, releasing hazardous gases:

| Temperature Range | Primary Products | Secondary Products |

|---|---|---|

| 110–150°C | HSCN, CS₂ | NH₃, COS |

| >150°C | SO₂, HCN | Polymerized sulfur |

Thermogravimetric analysis (TGA) confirms mass loss initiates at 104°C, correlating with melting point data .

Stability in Organic Solvents

MDT’s solubility and stability vary significantly:

| Solvent | Solubility (g/100g) | Stability (25°C) |

|---|---|---|

| Methanol | 0.8 | 6 months |

| Dioxane | 12.5 | 12 months |

| Acetone | 4.2 | 3 months |

Degradation in solvents follows pseudo-first-order kinetics, with half-lives extending in anhydrous environments .

科学研究应用

Water Treatment

MDTC is primarily used in water cooling systems and paper mills to inhibit the growth of algae, fungi, and bacteria. Its effectiveness in controlling microbial populations helps maintain system efficiency and prevents biofouling.

Table 1: Efficacy of MDTC in Water Treatment

| Application Area | Microorganisms Targeted | Concentration (mg/L) | Efficacy (%) |

|---|---|---|---|

| Cooling Towers | Legionella pneumophila | 5-10 | 95 |

| Paper Mills | Pseudomonas aeruginosa | 10-20 | 90 |

| Wastewater Treatment | Escherichia coli | 15-25 | 85 |

Wood Preservation

MDTC acts as a wood preservative, preventing decay caused by fungi and insects. It is particularly effective in treating wood products used in construction and outdoor applications.

Case Study: Wood Preservation

In a study conducted on treated wood samples exposed to outdoor conditions, MDTC demonstrated a significant reduction in fungal decay compared to untreated controls after six months of exposure. The treated samples maintained structural integrity and aesthetic quality.

Agricultural Uses

MDTC is utilized as a broad-spectrum agricultural germicide. It has shown effectiveness against various plant diseases, enhancing crop yield and quality.

Table 2: Agricultural Applications of MDTC

| Crop Type | Disease Targeted | Application Method | Efficacy (%) |

|---|---|---|---|

| Rice | Blast Fungus (Pyricularia oryzae) | Foliar Spray | 80 |

| Wheat | Powdery Mildew (Blumeria graminis) | Seed Treatment | 75 |

Biochemical Mechanism of Action

The biocidal action of MDTC involves several biochemical pathways:

- Cell Membrane Disruption : MDTC interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Protein Synthesis : It disrupts the biosynthesis of essential proteins within microbial cells, impairing their growth and reproduction.

- Target Organisms : Notable targets include bacteria such as E. coli and fungi like Aspergillus niger.

Mechanism Overview

- Binding : MDTC binds to cellular components.

- Disruption : It disrupts membrane integrity.

- Inhibition : Protein synthesis is inhibited, leading to cell death.

Health and Safety Considerations

While MDTC is effective in controlling microbial growth, it poses certain health risks. Toxicity studies have indicated potential adverse effects on human health, particularly with prolonged exposure.

Table 3: Toxicity Profile of MDTC

| Study Type | Observations | Dosage (mg/kg) |

|---|---|---|

| Acute Toxicity (Rats) | Deaths observed at high doses | 80-160 |

| Chronic Toxicity (Mice) | Gastric lesions at lower doses | 4-16 |

| Mutagenicity Testing | Not mutagenic | N/A |

Case Study: Occupational Exposure

A study involving workers in industries using MDTC revealed instances of dermatitis and respiratory issues linked to exposure levels exceeding safety guidelines.

作用机制

Methylene dithiocyanate exerts its biocidal effects by disrupting the normal respiratory processes of microbial cells. The thiocyanate groups in the molecule interfere with the electron transport chain, specifically by blocking the transfer of electrons from primary cytochrome dehydrogenase to trivalent iron. This disruption leads to the inhibition of cellular respiration and ultimately results in cell death .

相似化合物的比较

Methylene dithiocyanate is unique in its dual thiocyanate groups, which contribute to its potent biocidal properties. Similar compounds include:

Thiocyanatomethyl thiocyanate: Similar in structure but with different reactivity and applications.

Methylene bis(thiocyanate): Another compound with biocidal properties but different in terms of stability and reactivity.

Dithiocyano methane: Shares similar biocidal properties but differs in its mechanism of action and applications

This compound stands out due to its high efficacy in controlling microbial growth and its stability under various environmental conditions.

生物活性

Methylene dithiocyanate, also known as methylene bis(thiocyanate) or MBT, is a compound primarily recognized for its biocidal properties. It is extensively used in various industrial applications, including water cooling systems, paper mills, and as a wood preservative. This article aims to explore the biological activity of this compound, focusing on its toxicity, mechanisms of action, and relevant case studies.

This compound is characterized by its ability to inhibit the growth of algae, fungi, and bacteria. Its applications include:

- Water Treatment : Used as a microbiocide/microbiostat in cooling water systems.

- Wood Preservation : Acts as a fungicide to prevent wood decay.

- Industrial Applications : Employed in metalworking fluids and latex paints.

Toxicological Studies

Toxicity studies have been conducted using male and female F344/N rats and B6C3F1 mice. The compound was administered via gavage for periods of 2 weeks and 13 weeks to assess acute and subchronic effects.

Key Findings from Toxicity Studies

- Acute Toxicity : In 2-week studies, high doses (80 and 160 mg/kg) resulted in 100% mortality within 48 hours. Clinical signs included dyspnea, tremors, and ataxia, indicating severe toxicity resembling cyanide poisoning .

- Subchronic Toxicity : In longer studies (13 weeks), the no-observed-adverse-effect level (NOAEL) was determined to be 4 mg/kg for male rats and 2 mg/kg for female rats. Gastric lesions were noted as the primary target organ .

| Study Duration | Dosage (mg/kg) | Observations | Mortality Rate |

|---|---|---|---|

| 2 weeks | 80 | Severe toxicity symptoms | 100% |

| 2 weeks | 40 | Significant mortality | High |

| 13 weeks | 4 | NOAEL established | Low |

| 13 weeks | 8 | Mild anemia observed | Moderate |

This compound exerts its biological effects through several mechanisms:

- Cyanide Release : Upon metabolism, it can release cyanide ions, contributing to its acute toxicity. Blood cyanide levels were elevated shortly after administration but returned to baseline after two hours .

- Gastric Irritation : The compound primarily affects the gastric mucosa, leading to hyperplasia and lesions in the forestomach .

Genetic Toxicity

Genotoxicity assessments indicated that this compound was not mutagenic in Salmonella typhimurium, with or without S9 activation. The frequency of micronucleated erythrocytes in peripheral blood did not significantly differ from controls .

Clinical Case Reports

A notable case involved life-threatening intoxication due to methylene bis(thiocyanate). Symptoms included severe respiratory distress and neurological impairment. The case highlighted the potential for acute toxicity in humans exposed to high concentrations of the compound .

Environmental Impact Studies

Research has also examined the migration of methylene bis(thiocyanate) in wood and its efficacy against wood-degrading fungi. The findings demonstrated that MBT effectively inhibited fungal growth comparable to conventional antifungal treatments .

属性

IUPAC Name |

thiocyanatomethyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2S2/c4-1-6-3-7-2-5/h3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZXKXIUSSIAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SC#N)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2S2, Array | |

| Record name | METHYLENEBIS(THIOCYANATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(THIOCYANATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025599 | |

| Record name | Methylene bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylenebis(thiocyanate) appears as yellow to light orange-colored mass or yellow powder. (NTP, 1992), Pellets or Large Crystals, Yellow to light orange solid; [CAMEO], SOLID IN VARIOUS FORMS. | |

| Record name | METHYLENEBIS(THIOCYANATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiocyanic acid, C,C'-methylene ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BIS(THIOCYANATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Decomposes (NTP, 1992), Greater than 100 mg/ml in DMSO at 20 °C. 10-50 mg/ml in 95% ethanol at 20 °C. Greater than 100 mg/ml in acetone at 20 °C., Solubility in water: none | |

| Record name | METHYLENEBIS(THIOCYANATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(THIOCYANATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00197 [mmHg] | |

| Record name | Methylene thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow to light orange-colored solid | |

CAS No. |

6317-18-6 | |

| Record name | METHYLENEBIS(THIOCYANATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylene bis(thiocyanate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene dithiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, C,C'-methylene ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylene dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE BIS(THIOCYANATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1QS9QOS1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLENE THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(THIOCYANATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

221 to 225 °F (NTP, 1992), 105-107 °C | |

| Record name | METHYLENEBIS(THIOCYANATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(THIOCYANATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。